2-Amino-6-hydroxy-8-mercaptopurine

Description

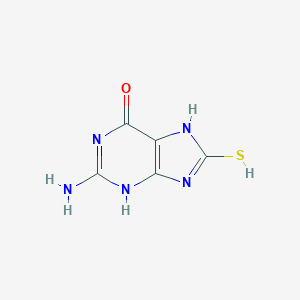

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEKNTQSGTVPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=S)N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212631 | |

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-72-7, 28128-40-7 | |

| Record name | 8-Mercaptoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6324-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-hydroxy-8-mercaptopurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-6-hydroxy-8-mercaptopurine, a potent and preferential inhibitor of the enzyme xanthine oxidase. Also known as 8-mercaptoguanine (8-MG), this purine analog holds significant interest in medicinal chemistry and pharmacology, particularly for its potential to modulate the metabolism of thiopurine drugs. This document details its chemical structure, solubility, and key quantitative parameters such as its inhibitory constants against xanthine oxidase. Furthermore, it outlines detailed experimental protocols for its synthesis and the determination of its physicochemical characteristics. Visual representations of its mechanism of action and experimental workflows are provided to facilitate a deeper understanding of its biochemical significance.

Introduction

This compound (AHMP), systematically named 2-amino-8-sulfanyl-7,9-dihydro-3H-purin-6-one, is a sulfur-containing purine derivative. Its structure, closely resembling the natural purine guanine, allows it to interact with enzymes involved in purine metabolism. Of particular importance is its role as a selective inhibitor of xanthine oxidase (XOD), an enzyme crucial for the catabolism of purines, including the conversion of hypoxanthine to xanthine and then to uric acid.[1][2]

The anticancer drug 6-mercaptopurine (6-MP) is metabolized and cleared from the body by xanthine oxidase.[3][4] To enhance the therapeutic efficacy of 6-MP, it is often co-administered with a xanthine oxidase inhibitor. However, non-selective inhibitors like allopurinol can lead to the accumulation of other xanthine oxidase substrates, causing adverse effects.[5] this compound has been identified as a preferential inhibitor, more potently inhibiting the metabolism of 6-mercaptopurine by xanthine oxidase compared to the metabolism of natural substrates like xanthine.[4][5] This selectivity makes it a valuable tool for research and a potential candidate for therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one | [6] |

| Synonyms | 8-Mercaptoguanine, 8-MG, AHMP | [7][8] |

| CAS Number | 1778-01-4 | - |

| Molecular Formula | C₅H₅N₅OS | [6] |

| Molecular Weight | 183.19 g/mol | [6] |

| Appearance | White-yellowish amorphous solid | [7] |

Quantitative Data

A compilation of the available quantitative physicochemical and biochemical data for this compound is presented in the following tables.

Table 2.2.1: Solubility Data

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | Sparingly soluble | Not specified | - |

| 0.5 M NaOH | Soluble | 25 | [7] |

| Ethanol | Sparingly soluble | 25 | [7] |

Table 2.2.2: Acidity Constant

| Parameter | Value | Method | Source(s) |

| pKa | Data not available | - | - |

Note: The experimental pKa value for this compound is not available in the reviewed literature. A general protocol for its determination is provided in Section 3.3.

Table 2.2.3: Biochemical Inhibition Constants

| Enzyme | Substrate | Parameter | Value (µM) | Source(s) |

| Xanthine Oxidase | Xanthine | IC₅₀ | 17.71 ± 0.29 | [4] |

| Xanthine Oxidase | 6-Mercaptopurine | IC₅₀ | 0.54 ± 0.01 | [4] |

| Xanthine Oxidase | Xanthine | Kᵢ | 5.78 ± 0.48 | [2][4] |

| Xanthine Oxidase | 6-Mercaptopurine | Kᵢ | 0.96 ± 0.01 | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physicochemical properties.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of S8-functionalized 8-mercaptoguanine derivatives.[7]

Materials:

-

8-Mercaptoguanine (scaffold molecule)

-

0.5 M Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Appropriate benzyl bromide derivative (if functionalization at the sulfur atom is desired; for the synthesis of the parent compound, this would be omitted and the reaction would proceed to neutralization after dissolution)

-

Hydrochloric acid (HCl) for neutralization

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Stirring plate and stir bar

Procedure:

-

Dissolve a specific amount of 8-mercaptoguanine (e.g., 0.2 g, 1.09 mmol) in a calculated volume of 0.5 M NaOH (e.g., 5.5 ml) in a reaction vessel with stirring until a clear solution is obtained.

-

For S-functionalized derivatives: To this solution, add the respective benzyl bromide (1.2 mmol) dissolved in a small amount of ethanol (0.9 ml).

-

Stir the reaction mixture at 25 °C for 4 hours.

-

A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

-

Wash the collected solid with deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the title compound as a white-yellowish amorphous solid.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.[9]

Materials:

-

This compound (solid)

-

Purified water (or other aqueous buffers, e.g., phosphate-buffered saline at various pH values)

-

Small vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 1 ml of water). The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer (at its λmax) or an HPLC method.

-

The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) using potentiometric titration.[10][11][12][13]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

pH meter with a suitable electrode, calibrated with standard buffers

-

Burette

-

Stirring plate and stir bar

-

Beaker or titration vessel

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the solution in the titration vessel with a stir bar and immerse the calibrated pH electrode.

-

If the compound is expected to have acidic protons, titrate with the standardized NaOH solution. If it has basic sites, titrate with the standardized HCl solution.

-

Add the titrant in small, known increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. For multiprotic species, the pKa values correspond to the pH at the midpoint of each buffer region. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point(s).

Signaling and Metabolic Pathways

This compound's primary mechanism of action, as currently understood, is its interaction with the purine metabolism pathway, specifically its inhibition of xanthine oxidase.

Inhibition of Xanthine Oxidase in 6-Mercaptopurine Metabolism

The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the preferential inhibitory action of this compound.

Caption: Preferential inhibition of xanthine oxidase by this compound.

Conclusion

This compound is a purine analog with significant potential in pharmacological research and drug development. Its key characteristic is the preferential inhibition of xanthine oxidase-mediated metabolism of 6-mercaptopurine over natural substrates. This technical guide has summarized its known physicochemical properties, provided detailed experimental protocols for its synthesis and characterization, and visualized its mechanism of action. Further research to fully elucidate its solubility profile in various pharmaceutically relevant solvents and to determine its pKa value is warranted to facilitate its development and application. The provided methodologies offer a solid foundation for researchers to conduct these and other related investigations.

References

- 1. Nature and position of functional group on thiopurine substrates influence activity of xanthine oxidase--enzymatic reaction pathways of 6-mercaptopurine and 2-mercaptopurine are different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preferential inhibition of xanthine oxidase by this compound and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preferential inhibition of xanthine oxidase by this compound and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound|High-Purity Research Chemical [benchchem.com]

- 7. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

The Role of 2-Amino-6-hydroxy-8-mercaptopurine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP), a purine analog with a significant role as a modulator of purine metabolism. While not a direct intermediate in endogenous purine synthesis, AHMP functions as a potent and preferential inhibitor of xanthine oxidase (XOD), a key enzyme in the catabolism of both endogenous purines and purine-based therapeutics. This guide details the mechanism of action of AHMP, presents quantitative data on its enzymatic inhibition, provides a detailed experimental protocol for its characterization, and visualizes its interaction within the metabolic pathway of the anticancer drug 6-mercaptopurine (6-MP). The primary focus is on AHMP's potential to enhance the therapeutic efficacy of 6-MP by selectively reducing its metabolic clearance.

Introduction: Purine Metabolism and the Significance of 6-Mercaptopurine

Purine metabolism is a fundamental biological process involving the synthesis, degradation, and salvage of purine nucleotides, which are essential for DNA and RNA synthesis, energy transfer, and cellular signaling. The catabolism of purines culminates in the production of uric acid, a reaction catalyzed by the enzyme xanthine oxidase (XOD).

6-mercaptopurine (6-MP) is a purine analog widely used as a chemotherapeutic agent for acute lymphoblastic leukemia and as an immunosuppressant for autoimmune diseases.[1] As a prodrug, 6-MP requires intracellular activation to exert its cytotoxic effects. Its metabolism follows three main pathways:

-

Anabolic Pathway: Conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to thioinosine monophosphate (TIMP) and subsequently to other active thiopurine nucleotides that disrupt DNA and RNA synthesis.

-

Catabolic Methylation: Inactivation by thiopurine S-methyltransferase (TPMT).

-

Catabolic Oxidation: Conversion by xanthine oxidase (XOD) to inactive metabolites, primarily 6-thiouric acid, which is then excreted.[2]

The extensive first-pass metabolism of 6-MP by XOD in the liver and intestine leads to low oral bioavailability.[2] While co-administration of a non-selective XOD inhibitor like allopurinol can increase 6-MP's bioavailability, it also inhibits the breakdown of natural purines, potentially leading to the accumulation of xanthine and hypoxanthine and causing adverse effects such as xanthinuria.[3]

This compound (AHMP): A Preferential Xanthine Oxidase Inhibitor

This compound (CAS Number: 28128-40-7) is a purine derivative that has been identified as a preferential inhibitor of xanthine oxidase.[4] Its significance in purine metabolism lies in its ability to selectively inhibit the XOD-mediated degradation of 6-mercaptopurine over the natural substrates, xanthine and hypoxanthine.[3] This selectivity presents a therapeutic advantage, offering a strategy to enhance the bioavailability and efficacy of 6-MP while minimizing the side effects associated with non-selective XOD inhibition.[4]

Chemical and Physical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N₅OS | [5][6] |

| Molecular Weight | 183.19 g/mol | [5][6] |

| Melting Point | >300 °C | [6] |

| Appearance | Yellow fine crystalline powder | [7] |

Note: A detailed, publicly available protocol for the chemical synthesis of this compound has not been identified in the reviewed literature. However, historical patent documents list it as a starting material for other syntheses, suggesting its preparation is feasible.[8]

Quantitative Analysis of Xanthine Oxidase Inhibition

The inhibitory effect of AHMP on xanthine oxidase has been quantified, demonstrating its potency and selectivity. The following tables summarize the key kinetic parameters from in vitro studies.

Table 1: Inhibitory Constants of AHMP against Xanthine Oxidase (XOD)

| Substrate | IC50 (μM) | Ki (μM) | Reference(s) |

| 6-Mercaptopurine (6-MP) | 0.54 ± 0.01 | 0.96 ± 0.01 | [3][9] |

| Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | [3][9] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Michaelis-Menten Constants (Km) for Xanthine Oxidase (XOD)

| Substrate | Km (μM) | Reference(s) |

| 6-Mercaptopurine (6-MP) | 6.01 ± 0.03 | [3][9] |

| Xanthine | 2.65 ± 0.02 | [3][9] |

Km: Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

The data clearly indicates that AHMP is a significantly more potent inhibitor of XOD when 6-MP is the substrate compared to xanthine, as evidenced by the much lower IC50 and Ki values. This preferential inhibition forms the basis of its potential therapeutic application.[3][9]

Experimental Protocols: In Vitro Xanthine Oxidase Inhibition Assay

This section provides a detailed methodology for a common in vitro spectrophotometric assay to determine the inhibitory activity of compounds like AHMP against xanthine oxidase. The principle of this assay is to measure the rate of uric acid formation, which absorbs light at approximately 295 nm.[10]

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk or recombinant)

-

Substrate: Xanthine or 6-Mercaptopurine

-

Test Inhibitor: this compound (AHMP)

-

Positive Control: Allopurinol

-

Buffer: Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Solvent: Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

Reaction Stop Solution: Hydrochloric Acid (e.g., 1 M)

-

Instrumentation: UV-Vis Spectrophotometer or 96-well UV-transparent microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate (e.g., 150 µM Xanthine or 6-MP) in the phosphate buffer.[11]

-

Prepare stock solutions of AHMP and allopurinol in DMSO. Further dilute to various working concentrations with the phosphate buffer.

-

Prepare a working solution of xanthine oxidase (e.g., 0.01 - 0.05 units/mL) in cold phosphate buffer immediately before use.[11][12]

-

-

Assay Setup (96-well plate format):

-

Blank: Add buffer and substrate.

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

-

Test Wells: Add buffer, xanthine oxidase solution, and the AHMP solution at various concentrations.

-

Positive Control Wells: Add buffer, xanthine oxidase solution, and the allopurinol solution at various concentrations.

-

-

Reaction and Measurement:

-

Pre-incubate the assay mixtures (buffer, enzyme, and inhibitor/vehicle) at 25°C for 15 minutes.[11]

-

Initiate the reaction by adding the substrate solution to all wells.[11]

-

Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes.[11]

-

Alternatively, for endpoint assays, incubate the reaction mixture at 25°C for a fixed time (e.g., 15-30 minutes) and then stop the reaction by adding HCl.[12] Measure the final absorbance at 295 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of AHMP using the following formula: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) x 100[10]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.[11]

-

Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.[13]

-

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Figure 1: Metabolic pathway of 6-mercaptopurine, highlighting the point of xanthine oxidase inhibition by AHMP.

References

- 1. 6-Mercaptopurine [drugfuture.com]

- 2. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preferential inhibition of xanthine oxidase by this compound and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|High-Purity Research Chemical [benchchem.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound [myskinrecipes.com]

- 7. Page loading... [guidechem.com]

- 8. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 13. herbmedpharmacol.com [herbmedpharmacol.com]

2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide to its Function as a Preferential Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-6-hydroxy-8-mercaptopurine (AHMP) as a selective inhibitor of xanthine oxidase (XOD). It details the biochemical pathways influenced by XOD, the mechanism of preferential inhibition by AHMP, quantitative kinetic data, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers in pharmacology, oncology, and drug development interested in the therapeutic potential of targeted XOD inhibition.

Introduction: The Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase (XOD) is a critical enzyme in the catabolism of purines.[1] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1][2] Elevated levels of uric acid are implicated in conditions such as gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[3][4] Consequently, inhibition of XOD is a primary therapeutic strategy for managing hyperuricemia and gout.[1]

Beyond its role in uric acid production, XOD is also involved in the metabolic clearance of certain therapeutic agents, notably the anti-leukemic drug 6-mercaptopurine (6MP).[5][6] XOD hydroxylates 6MP to the inactive metabolite 6-thiouric acid (6TUA), which is then excreted.[5][6] This metabolic inactivation can reduce the therapeutic efficacy of 6MP.[5][6]

Standard non-selective XOD inhibitors, such as allopurinol, block both the conversion of natural purines to uric acid and the metabolism of 6MP.[5][6] While this increases the bioavailability of 6MP, it can also lead to the accumulation of hypoxanthine and xanthine, potentially causing complications like xanthine nephropathy.[5][6] This has driven the investigation into preferential XOD inhibitors, such as this compound, which selectively inhibit the metabolism of 6MP over that of natural purine substrates.[5][6]

Mechanism of Action of this compound (AHMP)

AHMP acts as a preferential inhibitor of xanthine oxidase, demonstrating a significantly higher inhibitory potency towards the metabolism of 6-mercaptopurine (6MP) compared to the metabolism of xanthine.[5][7][8] This selectivity is a key feature of its mechanism. The data suggests that the efficiency of AHMP binding to the XOD active site is substantially greater when 6MP is the substrate, as opposed to xanthine.[5][7][8]

The rationale for this preferential inhibition lies in the differential binding affinities and catalytic efficiencies of XOD for its various substrates and inhibitors. The binding of xanthine to the XOD active site and its subsequent hydroxylation is more efficient than that of 6MP.[5][7][8] Conversely, AHMP demonstrates a much stronger inhibitory effect on the enzymatic conversion of 6MP, as reflected by its lower IC50 and Ki values when 6MP is the substrate.[5][7][8]

This preferential action allows for the potential co-administration of AHMP with 6MP to enhance the latter's therapeutic concentration without significantly disrupting the natural purine metabolism pathway, thereby avoiding the accumulation of xanthine and hypoxanthine.[5][6]

Quantitative Inhibition Data

The inhibitory activity of this compound on xanthine oxidase has been quantitatively characterized, demonstrating its preferential action. The following tables summarize the key kinetic parameters.

Table 1: IC50 Values for Xanthine Oxidase Inhibition [5][7][8]

| Inhibitor | Substrate | IC50 (μM) |

| This compound (AHMP) | Xanthine | 17.71 ± 0.29 |

| This compound (AHMP) | 6-Mercaptopurine (6MP) | 0.54 ± 0.01 |

| 2-Amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21 |

| 2-Amino-6-purinethiol (APT) | 6-Mercaptopurine (6MP) | 2.57 ± 0.08 |

Table 2: Kinetic Parameters for Xanthine Oxidase Inhibition by AHMP [5][7][8]

| Substrate | Inhibitor | Km (μM) | Ki (μM) |

| Xanthine | AHMP | 2.65 ± 0.02 | 5.78 ± 0.48 |

| 6-Mercaptopurine (6MP) | AHMP | 6.01 ± 0.03 | 0.96 ± 0.01 |

Table 3: Residual Xanthine Oxidase Activity in the Presence of Inhibitors (2.5 μM) [5]

| Inhibitor | Substrate | Residual Activity (%) |

| AHMP | Xanthine | 64 |

| AHMP | 6-Mercaptopurine (6MP) | 18 |

| Allopurinol | Xanthine | 30 |

| Allopurinol | 6-Mercaptopurine (6MP) | 16 |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from the methodology described by Kalra et al. (2007) in BMC Biochemistry.[5]

Objective: To determine the inhibitory effect of this compound on the activity of xanthine oxidase using either xanthine or 6-mercaptopurine as a substrate.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

6-Mercaptopurine (6MP)

-

This compound (AHMP)

-

Sodium Phosphate Buffer (0.2 M, pH 7.4)

-

Dimethyl Sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solutions (e.g., 1 mM): Dissolve xanthine or 6MP in a minimal amount of 0.1 M NaOH, then dilute with 0.2 M sodium phosphate buffer (pH 7.4) to the final volume.

-

Inhibitor Stock Solution (e.g., 10 mM): Dissolve AHMP in DMSO.

-

Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in 0.2 M sodium phosphate buffer (pH 7.4). The final concentration in the assay should be optimized (e.g., 2.8 U/ml as used in the reference study).[5]

-

-

Assay Setup:

-

Prepare a reaction mixture in a 1 ml quartz cuvette containing:

-

The final volume of the reaction mixture is 1 ml.

-

For control experiments, an equivalent volume of DMSO is added instead of the inhibitor solution.

-

-

Enzymatic Reaction and Measurement:

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Immediately monitor the change in absorbance over time using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (ΔAbs/min).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

For the determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Synthesis of 2-Amino-6,8-dimercaptopurine (A related compound)

While a direct synthesis protocol for AHMP was not found in the immediate search results, a method for a closely related compound, 2-amino-6,8-dimercaptopurine, starting from AHMP is described in US Patent 2,800,473. This provides insight into the chemical reactivity of AHMP.

Reaction: Conversion of this compound to 2-amino-6,8-dimercaptopurine.[9]

Reagents:

-

This compound

-

Phosphorus pentasulfide

-

Dry pyridine

-

Water

-

Concentrated ammonium hydroxide

-

Glacial acetic acid

Procedure:

-

A mixture of 5 g of this compound, 25 g of powdered phosphorus pentasulfide, and 200 ml of dry pyridine is heated under reflux for 3 hours.[9]

-

The excess pyridine is removed under reduced pressure.[9]

-

The residue is heated with 200 ml of water for a period of time (e.g., minutes).[9]

-

The mixture is cooled, diluted with an equal volume of concentrated ammonium hydroxide, and chilled.[9]

-

After filtration, the filtrate is concentrated under reduced pressure and adjusted to pH 5 with glacial acetic acid to precipitate the product.[9]

In Vivo and Toxicological Data

Preliminary in vivo toxicological studies of this compound have been conducted. A single-dose acute toxicity study in mice suggested that the inhibitor was non-toxic at the tested doses.[5][7] Further comprehensive toxicological and pharmacokinetic studies are required to fully evaluate its safety and efficacy for potential clinical applications. Chronic administration of the related compound, 6-mercaptopurine, has been associated with hepatotoxicity in animal models and humans.

Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. mercaptopurine: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preferential inhibition of xanthine oxidase by this compound and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azathioprine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Preferential inhibition of xanthine oxidase by this compound and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 9. Mercaptopurine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Amino-6-hydroxy-8-mercaptopurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine analog with significant, targeted biological activity. Primarily, it functions as a preferential inhibitor of xanthine oxidase (XOD), an enzyme crucial in the metabolic pathway of other therapeutic purine analogs, such as the anticancer drug 6-mercaptopurine (6-MP). Unlike non-selective inhibitors, AHMP shows a distinct preference for inhibiting the metabolism of 6-MP over the enzyme's natural substrate, xanthine. This selectivity presents a strategic advantage in combination chemotherapy, potentially enhancing the bioavailability and efficacy of 6-MP while mitigating side effects associated with the accumulation of natural purines. This guide provides a comprehensive overview of the mechanism of action of AHMP, its effects on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Primary Biological Activity: Preferential Inhibition of Xanthine Oxidase

The principal established biological role of this compound is its function as a selective inhibitor of xanthine oxidase (XOD).[1][2] XOD is a key enzyme in purine catabolism, responsible for the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1] Crucially, it is also responsible for the metabolic inactivation of the anticancer and immunosuppressive drug 6-mercaptopurine (6-MP), converting it to the inactive metabolite 6-thiouric acid.[1][3]

To enhance the therapeutic efficacy of 6-MP, it is often co-administered with an XOD inhibitor. The standard inhibitor, allopurinol, is non-selective and blocks the metabolism of both 6-MP and natural purines like xanthine.[1] This non-selectivity can lead to the accumulation of xanthine and hypoxanthine, potentially causing complications such as xanthine nephropathy.[1]

AHMP offers a significant advantage by preferentially inhibiting the XOD-mediated metabolism of 6-MP while having a much lower inhibitory effect on the metabolism of xanthine.[1][2] This preferential inhibition could increase the bioavailability and therapeutic window of 6-MP without the adverse effects of non-selective XOD inhibitors.[2]

Signaling Pathway: Modulation of 6-Mercaptopurine Metabolism

The diagram below illustrates the metabolic pathway of 6-mercaptopurine and the differential inhibitory actions of Allopurinol and AHMP on Xanthine Oxidase.

Quantitative Data: Inhibitory Potency against Xanthine Oxidase

The selective inhibitory activity of AHMP has been quantified through determination of its IC50 and inhibition constant (Ki) values against XOD, using both 6-MP and xanthine as substrates. The data clearly demonstrates a significantly higher potency for the inhibition of 6-MP metabolism.

| Compound | Substrate | IC50 (µM) | Ki (µM) | Reference |

| AHMP | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | [1] |

| Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | [1] | |

| APT | 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 | [1] |

| Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | [1] | |

| APT: 2-amino-6-purinethiol, a related compound studied for comparison. |

Broader Context: Cytotoxic Mechanisms of Thiopurines

While AHMP's primary role is metabolic modulation, it belongs to the thiopurine class of compounds, which are known for their cytotoxic effects. The cornerstone of this class is 6-thioguanine (6-TG), a potent antimetabolite used in cancer chemotherapy.[4][5] The cytotoxic activity of thiopurines relies on their intracellular activation and subsequent disruption of nucleic acid synthesis and function.[6][7]

Metabolic Activation Pathway

Thiopurines like 6-TG are prodrugs that must be converted into their active forms, thioguanine nucleotides, within the cell.[5][6] This multi-step process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6][8]

Signaling Pathway: DNA Damage and Mismatch Repair

The primary mechanism of 6-TG's cytotoxicity is the incorporation of deoxythioguanosine triphosphate (dTGTP) into DNA.[5][6] This incorporation is not immediately toxic. Instead, the DNA containing thioguanine is recognized by the DNA mismatch repair (MMR) system, specifically the MutSα (MSH2-MSH6) complex.[6] This recognition triggers a futile repair cycle that leads to persistent DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][9]

Quantitative Data: Cytotoxicity of 6-Thioguanine

The cytotoxic potential of 6-thioguanine has been evaluated across various human cancer cell lines, with its efficacy typically reported as the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | Assay Type | Duration | IC50 (µM) | Reference |

| 6-Thioguanine | HeLa (Cervical Cancer) | MTT | 48h | 28.79 | [10] |

| 6-Thioguanine | Leukemic Cells (ALL) | Not Specified | Not Specified | 20 (Median) | [11] |

| 6-Thioguanine | MOLT-4, CCRF-CEM, Wilson (Leukemic Lines) | Not Specified | Not Specified | ~0.5 (Max Cytotoxicity) | [11] |

| 6-Mercaptopurine | Leukemic Cells (ALL) | Not Specified | Not Specified | >206 (Median) | [11] |

Experimental Protocols

Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of a compound like AHMP on xanthine oxidase activity, adapted from the principles described in the literature.[1]

Objective: To measure the IC50 and Ki of AHMP on XOD using both xanthine and 6-mercaptopurine as substrates.

Materials:

-

Xanthine Oxidase (from bovine milk or recombinant human)

-

Substrates: Xanthine, 6-Mercaptopurine (6-MP)

-

Inhibitor: this compound (AHMP)

-

Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

96-well UV-transparent microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of substrates (xanthine, 6-MP) and inhibitor (AHMP) in an appropriate solvent (e.g., NaOH for substrates, DMSO for inhibitor) and dilute to working concentrations in the assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add:

-

Assay buffer.

-

Varying concentrations of the inhibitor (AHMP).

-

A fixed concentration of the substrate (either xanthine or 6-MP).

-

-

Include control wells with no inhibitor.

-

-

Enzyme Reaction:

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding a fixed amount of xanthine oxidase to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance over time.

-

For xanthine as a substrate, monitor the formation of uric acid at ~295 nm.

-

For 6-MP as a substrate, monitor the formation of 6-thiouric acid at ~348 nm.

-

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

-

Data Analysis:

-

IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Determination: Perform the assay with multiple concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and generate a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol details a common method for assessing the cytotoxicity of a thiopurine compound against a cancer cell line.[10][12][13]

Objective: To determine the IC50 value of a compound by measuring its effect on the metabolic activity of cultured cells.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., 6-Thioguanine)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

References

- 1. Preferential inhibition of xanthine oxidase by this compound and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. mercaptopurine: Topics by Science.gov [science.gov]

- 4. youtube.com [youtube.com]

- 5. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of 2-Amino-6-hydroxy-8-mercaptopurine in Thiopurine Drug Synthesis: A Technical Guide

For Immediate Release

A deep dive into the synthesis and utility of 2-Amino-6-hydroxy-8-mercaptopurine, a key intermediate in the development of vital anticancer and antiviral therapeutics.

This technical guide offers an in-depth exploration of this compound (AHMP), a critical heterocyclic intermediate in the synthesis of thiopurine drugs. This document is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, key reactions, and its role in the production of pharmacologically active compounds.

Introduction

This compound, also known as 8-mercaptoguanine, is a purine analog that serves as a versatile building block in medicinal chemistry.[1][2] Its strategic placement of amino, hydroxyl, and mercapto groups allows for a variety of chemical modifications, making it a valuable precursor in the synthesis of potent therapeutic agents, particularly in the realm of cancer and viral infections.[1][2] The functional groups at the C2, C6, and C8 positions of the purine ring are instrumental in its reactivity and its ability to be converted into more complex drug molecules. This guide will detail the synthetic pathways involving AHMP and the subsequent biological significance of its derivatives.

Synthesis of this compound

A general representation of this synthetic approach is outlined below:

Caption: General workflow for the synthesis of this compound.

This compound as a Synthetic Intermediate

The true value of AHMP lies in its utility as a precursor for more complex thiopurines. The mercapto group at the C8 position is a key functional handle for further chemical transformations.

Synthesis of 2-Amino-6,8-dimercaptopurine

A documented application of AHMP is its conversion to 2-amino-6,8-dimercaptopurine. This reaction further functionalizes the purine core, introducing a second mercapto group at the C6 position, which can be a site for further derivatization in drug design.

Experimental Protocol:

A mixture of 5 grams of this compound, 25 grams of powdered phosphorus pentasulfide, and 200 ml of dry pyridine is heated under reflux conditions for 3 hours.[5] The excess pyridine is then removed under reduced pressure. The residue is heated with 200 ml of water for several minutes. The mixture is cooled, diluted with an equal volume of concentrated ammonium hydroxide, and chilled. After filtration, the filtrate is concentrated to a volume of 25 ml under reduced pressure and adjusted to pH 5 with glacial acetic acid to precipitate the product, 2-amino-6,8-dimercaptopurine.[5]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (approx.) |

| This compound | 183.19 | 5 g | 0.027 |

| Phosphorus Pentasulfide | 444.55 | 25 g | 0.056 |

| Dry Pyridine | 79.10 | 200 ml | - |

Table 1: Reactants and Reagents for the Synthesis of 2-Amino-6,8-dimercaptopurine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Pharmacogenetics of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

The Discovery and History of 2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 2-Amino-6-hydroxy-8-mercaptopurine (AHMP), a significant purine analog. While the precise initial discovery and synthesis are not extensively documented in readily available literature, its existence and synthesis are evident from its use as a chemical intermediate in patents from the mid-20th century, a period marked by the pioneering work of George H. Hitchings and Gertrude B. Elion in purine chemistry. This guide outlines a probable synthetic pathway, details its primary biological role as a selective inhibitor of xanthine oxidase, and presents the available quantitative data. Experimental protocols, derived from analogous syntheses, are provided to facilitate further research.

Introduction

This compound, also known as 8-mercaptoguanine, is a purine derivative that has garnered interest primarily for its selective inhibitory action on the enzyme xanthine oxidase. This enzyme plays a crucial role in the metabolic pathway of purines, including the breakdown of the chemotherapeutic agent 6-mercaptopurine (6-MP). The historical context of AHMP is intrinsically linked to the broader exploration of purine analogs as potential therapeutic agents, a field significantly advanced by the Nobel Prize-winning research of George Hitchings and Gertrude Elion. While their work on 6-mercaptopurine and other purine analogs is well-documented, the specific history of AHMP is less clear. Its appearance in patent literature as a synthetic intermediate suggests its synthesis and properties were understood by the 1950s.

This guide aims to consolidate the available information on this compound, providing researchers with a foundational understanding of its synthesis, biological activity, and the experimental basis for its characterization.

History and Discovery

While a seminal publication detailing the initial discovery and synthesis of this compound has not been identified in the current body of research, its existence and utility as a chemical reagent are firmly established in mid-20th-century patent literature. A United States patent filed in the 1950s describes the use of this compound as a starting material for the synthesis of 2-amino-6,8-dimercaptopurine. This indicates that a method for its preparation was known and practiced at that time.

The discovery of this and similar purine analogs can be attributed to the systematic exploration of purine chemistry by researchers like George H. Hitchings and Gertrude B. Elion. Their work, which ultimately led to the development of drugs like 6-mercaptopurine for the treatment of leukemia, involved the synthesis and biological screening of a vast number of purine derivatives. It is highly probable that this compound was synthesized and evaluated as part of these extensive research programs.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single, readily accessible source. However, a plausible and effective synthetic route can be inferred from a US patent that describes the synthesis of the closely related compound, 2-amino-6-mercaptopurine, from guanine. The described method involves the thionation of a hydroxyl group on the purine ring using phosphorus pentasulfide. Given that this compound is also known as 8-thioxanthine, a similar approach starting from 2-amino-6,8-dihydroxypurine (uric acid analog) is a logical synthetic pathway.

Probable Synthetic Pathway

The synthesis likely involves the direct thionation of 2-amino-6,8-dihydroxypurine using a sulfurizing agent such as phosphorus pentasulfide in a high-boiling point solvent like pyridine or tetralin.

Spectroscopic Analysis of 2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-6-hydroxy-8-mercaptopurine, a purine analog of significant interest in medicinal chemistry and pharmacology. The document details the expected spectroscopic characteristics of this compound, including its ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. Standardized experimental protocols for obtaining this spectroscopic data are provided, alongside a discussion of the compound's role as a preferential inhibitor of xanthine oxidase. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of purine derivatives in drug discovery and development.

Introduction

This compound, also known as 8-mercaptoguanine, is a sulfur-containing purine derivative. Its chemical structure, featuring amino, hydroxyl, and mercapto functional groups, makes it a molecule of interest for various biological applications. It is recognized as an intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents.[1] One of its notable biological activities is the preferential inhibition of xanthine oxidase, an enzyme crucial in purine metabolism.[2] This inhibitory action is of therapeutic interest in modulating the metabolic pathways of other purine-based drugs.

A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity for research and development purposes. This guide summarizes the key spectroscopic data and provides standardized methodologies for its acquisition.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₅OS | [3] |

| Molecular Weight | 183.19 g/mol | [3] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | >300 °C | [3][5] |

| IUPAC Name | 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one | [5] |

Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for this compound. It is important to note that while some data for related compounds is available, specific experimental data for this compound is not widely published. The presented data is a combination of reported information for closely related structures and predicted values based on functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing compounds with chromophoric systems. The purine ring system of this compound is expected to exhibit distinct absorption maxima. The position of these maxima can be influenced by the solvent and the pH of the medium due to the presence of ionizable functional groups.

| Solvent/pH | λmax (nm) (Predicted) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Methanol | ~255, ~345 | Not Reported |

| Acidic (pH ~1) | ~250, ~340 | Not Reported |

| Basic (pH ~11) | ~260, ~350 | Not Reported |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, hydroxyl, thiol/thione, and purine ring structures. A product specification sheet for this compound indicates that its infrared spectrum conforms to its structure, though specific peak data is not provided.[4] The predicted key IR absorption bands are listed in Table 3.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H and O-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2550 | Weak | S-H stretching (thiol tautomer) |

| 1700 - 1640 | Strong | C=O stretching (amide) |

| 1640 - 1550 | Medium to Strong | C=N and C=C stretching (purine ring), N-H bending |

| ~1200 | Medium | C=S stretching (thione tautomer) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Due to the limited solubility of purine derivatives in common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is often employed. The predicted chemical shifts for the protons (¹H) and carbons (¹³C) of this compound are presented in Tables 4 and 5, respectively. These predictions are based on the analysis of structurally similar compounds such as guanine and other 8-thioxopurines.

Table 4: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) (Predicted in DMSO-d₆) | Multiplicity | Integration | Assignment |

| ~11.5 | Broad Singlet | 1H | N-H (imidazole) |

| ~10.5 | Broad Singlet | 1H | N-H (pyrimidine) |

| ~6.5 | Broad Singlet | 2H | -NH₂ |

| ~3.3 | Broad Singlet | 1H | O-H |

| ~12.0 | Broad Singlet | 1H | S-H (thiol tautomer) |

Table 5: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) (Predicted in DMSO-d₆) | Assignment |

| ~175 | C=S (C8) |

| ~160 | C=O (C6) |

| ~155 | C-NH₂ (C2) |

| ~150 | C4 |

| ~110 | C5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight.

| m/z (Predicted) | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 184 | [M+H]⁺ (Protonated Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard practices for purine derivatives.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). For pH-dependent studies, use appropriate buffer solutions (e.g., phosphate buffers for pH 7, HCl for acidic pH, and NaOH for basic pH).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample solution over a wavelength range of 200-400 nm. Use the solvent or buffer as a blank for baseline correction.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts to the respective nuclei in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for Electrospray Ionization - ESI).

-

Instrumentation: Use a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in a positive or negative ion mode.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualization of Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Xanthine Oxidase Inhibition Pathway

This compound is a known inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This pathway is also responsible for the metabolism of other purine analogs like 6-mercaptopurine. The inhibitory action of this compound can potentiate the therapeutic effects of such drugs.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound. While specific, experimentally-derived quantitative data for this compound remains limited in the public domain, this guide offers a robust framework of expected spectroscopic characteristics and standardized analytical protocols based on the known properties of closely related purine analogs. The provided information on its interaction with xanthine oxidase further highlights its biological relevance. This document serves as a foundational resource for scientists and researchers, facilitating the accurate identification, characterization, and further investigation of this promising molecule in the field of drug discovery and development.

References

2-Amino-6-hydroxy-8-mercaptopurine: A Technical Guide on its Potential as an Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine analog with a chemical structure that suggests potential utility as an antiviral agent. While direct studies on its antiviral efficacy are limited, its relationship to the well-characterized antiviral and anticancer drug 6-mercaptopurine (6-MP) provides a strong basis for investigating its capabilities. This technical guide consolidates the current understanding of AHMP, focusing on its biochemical properties, potential mechanisms of antiviral action derived from related purine analogs, and standardized experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of AHMP and its derivatives against viral pathogens.

Introduction

Purine analogs represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous purine bases, these compounds can disrupt critical cellular and viral processes, including nucleic acid synthesis and metabolic pathways. This compound, a derivative of 6-mercaptopurine, possesses the characteristic purine scaffold with modifications that may confer unique biological activities. Although primarily investigated for its role as a preferential inhibitor of xanthine oxidase in the context of cancer chemotherapy, its structural features warrant a thorough examination of its potential as a direct-acting antiviral agent. This document outlines the theoretical framework for AHMP's antiviral activity, supported by data from structurally related compounds, and provides detailed methodologies for its future investigation.

Biochemical Profile and Potential Mechanism of Action

This compound is a derivative of guanine, with a thiol group at the C8 position. Its potential antiviral mechanism is likely multifaceted and analogous to other thiopurines.[1][2]

2.1. Inhibition of de Novo Purine Synthesis: Like its parent compound, 6-mercaptopurine, AHMP is expected to be metabolized intracellularly to its ribonucleotide derivative. This metabolite can then inhibit key enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[1] By blocking this pathway, the pool of available purine nucleotides (ATP and GTP) is depleted, thereby hindering the synthesis of viral DNA and RNA.[3]

2.2. Incorporation into Viral Nucleic Acids: The triphosphate form of AHMP's ribonucleoside could be incorporated into the growing DNA or RNA chains of viruses by viral polymerases.[1] This incorporation would likely lead to chain termination or the introduction of mutations, a mechanism known as lethal mutagenesis, ultimately inhibiting viral replication.[4]

2.3. Modulation of Host Cell Signaling Pathways: Some purine analogs have been shown to modulate host cell signaling pathways to create an antiviral state. While specific pathways affected by AHMP are yet to be identified, related compounds are known to influence pathways involved in cellular proliferation and immune response, which can indirectly impact viral replication.

A proposed metabolic and inhibitory pathway for this compound, based on the known metabolism of 6-mercaptopurine, is depicted below.

Caption: Proposed metabolic activation and inhibitory pathway of AHMP.

Quantitative Data on Related Purine Analogs

Due to the lack of direct antiviral data for this compound, the following table summarizes the antiviral activity and cytotoxicity of its parent compound, 6-mercaptopurine, and other relevant purine analogs against various viruses to provide a comparative baseline.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6-Mercaptopurine | SARS-CoV | Vero E6 | - | >100 | - | [3] |

| 6-Mercaptopurine | Respiratory Syncytial Virus (RSV) | BHK/T7 | - | - | - | [3] |

| 6-Thioguanine | SARS-CoV | Vero E6 | - | >100 | - | [3] |

| AT-511 (a guanosine nucleotide analog) | SARS-CoV-2 | Huh-7 | 0.47 | >100 | >213 | [5] |

| 3-Deazaguanine | Rhinovirus | WI-38 | - | - | 50 | [6] |

Detailed Experimental Protocols

The evaluation of a novel compound like this compound as an antiviral agent requires a systematic approach involving a series of in vitro assays.

4.1. Cytotoxicity Assay

Objective: To determine the concentration range of AHMP that is non-toxic to the host cells used for antiviral assays.

Methodology:

-

Cell Plating: Seed host cells (e.g., Vero E6, A549, Huh-7) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of AHMP in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control (medium without compound) and a "blank" control (medium only, no cells).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

4.2. Antiviral Activity Assay (e.g., Plaque Reduction Assay)

Objective: To determine the concentration of AHMP that inhibits viral replication.

Methodology:

-

Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of AHMP.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

The general workflow for evaluating the antiviral potential of a compound like AHMP is illustrated below.

Caption: General experimental workflow for antiviral drug screening.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel antiviral agents. While direct evidence of its antiviral activity is currently lacking, its structural similarity to known antiviral purine analogs suggests a high probability of biological activity. The proposed mechanisms of action, including the inhibition of de novo purine synthesis and incorporation into viral nucleic acids, provide a solid rationale for its investigation.

Future research should focus on:

-

Systematic in vitro screening of AHMP against a broad panel of RNA and DNA viruses.

-

Elucidation of its precise mechanism of action through detailed biochemical and cellular assays.

-

Synthesis and evaluation of novel derivatives to optimize antiviral potency and selectivity.

-

In vivo studies in relevant animal models for promising candidates.

This technical guide provides the necessary theoretical and methodological framework to initiate and advance the exploration of this compound as a potential antiviral therapeutic.

References

- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 2. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1265. AT-527, an Oral Purine Nucleotide Prodrug Exhibiting Potent In Vitro Antiviral Activity Against Human Coronaviruses, Including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antirhinovirus activity of purine nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Purine Analogues: A Technical Guide to the Preclinical Assessment of 2-Amino-6-hydroxy-8-mercaptopurine

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

The landscape of anticancer drug discovery is continually evolving, with a significant focus on purine analogues that can disrupt cancer cell proliferation by interfering with nucleic acid metabolism. 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine-based compound that has garnered interest within the scientific community. While direct preliminary anticancer screening data for AHMP is not extensively available in public literature, its significant role as a preferential inhibitor of xanthine oxidase (XOD) presents a compelling indirect strategy for enhancing existing cancer chemotherapies.[1][2][3] This technical guide will provide an in-depth overview of the known biochemical activity of AHMP, detail the experimental protocols for its characterization, and present a standardized workflow for the preliminary anticancer screening of novel compounds of this class.

Biochemical Profile of this compound

The primary documented activity of AHMP is its potent and selective inhibition of xanthine oxidase, an enzyme pivotal in the metabolic degradation of the widely used anticancer drug 6-mercaptopurine (6-MP).[2][4] The co-administration of a selective XOD inhibitor like AHMP with 6-MP could potentially increase the bioavailability and therapeutic efficacy of 6-MP by preventing its conversion to the inactive metabolite, 6-thiouric acid.[2][3]

Quantitative Data: Xanthine Oxidase Inhibition

The inhibitory potency of AHMP against bovine milk xanthine oxidase has been quantified using 6-mercaptopurine and xanthine as substrates. The IC50 and Ki values are summarized in the table below.

| Inhibitor | Substrate | IC50 (µM) | Ki (µM) |

| This compound | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 |

| Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | |

| Data sourced from Kalra et al., 2007[2][3] |

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a test compound, such as AHMP, on xanthine oxidase.

1. Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the formation of uric acid from the oxidation of a substrate (e.g., xanthine or 6-mercaptopurine). Uric acid has a characteristic absorbance at approximately 295 nm. The reduction in the rate of uric acid formation in the presence of an inhibitor is used to quantify the inhibitory potency.[5][6]

2. Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Substrate: Xanthine or 6-Mercaptopurine

-

Test Compound: this compound

-

Positive Control: Allopurinol

-

Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for compound dissolution

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 295 nm

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.

-

Prepare stock solutions of the substrate (xanthine or 6-MP), AHMP, and allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer and vehicle (DMSO in buffer).

-

Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.

-

Test Compound: Buffer, xanthine oxidase solution, and AHMP solution at various concentrations.

-

Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

-

-

Reaction and Measurement:

-

Pre-incubate the plate containing the enzyme and inhibitor (or vehicle) at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[6][7]

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 295 nm over time (e.g., every minute for 15-30 minutes) using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]

-

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the inhibitory action of this compound on xanthine oxidase.

Experimental Workflow Diagram

This diagram outlines a general workflow for the preliminary in vitro anticancer screening of a novel compound.

Conclusion